molecular formula C9H7N3O4 B2804445 methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate CAS No. 93521-65-4

methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate

Cat. No. B2804445
CAS RN: 93521-65-4
M. Wt: 221.172
InChI Key: YXDYHFYQRLFAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the CAS Number: 2110793-02-5 . It has a molecular weight of 171.11 . It is a solid substance that is stored in dry conditions at room temperature .


Physical And Chemical Properties Analysis

Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate is a solid substance . It is stored in dry conditions at room temperature .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antihypertensive Potential

Navarrete-Vazquez et al. synthesized a compound similar to Methyl 5-Nitro-1H-benzimidazole-2-carboxylate and evaluated it for antihypertensive potential .

Anti-Inflammatory and Anticancer Activities

5-Substituted benzimidazoles, which include Methyl 5-Nitro-1H-benzimidazole-2-carboxylate, have been found to have anti-inflammatory and anticancer activities .

Hepatitis C Virus Infections

Benimidazole-5-carboxylic acid and its derivatives, including Methyl 5-Nitro-1H-benzimidazole-2-carboxylate, are promising agents for hepatitis C virus infections .

Glycoprotein IIb/IIIa Inhibitors

This compound has been found to have Glycoprotein IIb/IIIa inhibitory activity, which can be useful in the treatment of thrombosis .

Glutaminyl Cyclase Inhibitors

Methyl 5-Nitro-1H-benzimidazole-2-carboxylate has been found to inhibit Glutaminyl Cyclase, an enzyme that plays a role in the pathogenesis of Alzheimer’s disease .

Checkpoint Kinase Inhibitor

This compound has been found to inhibit checkpoint kinases, which are proteins that play a critical role in the cellular response to DNA damage .

Antimicrobial Activity

Silver (I) complexes of benzimidazole, which include Methyl 5-Nitro-1H-benzimidazole-2-carboxylate, have been found to have antimicrobial activity against S. epidermidis, S. aureus and C. albicans .

Safety and Hazards

The safety information for methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate includes several hazard statements: H302-H315-H319-H332-H335 . These correspond to hazards related to ingestion, skin contact, eye contact, inhalation, and respiratory system. The precautionary statements include P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 6-nitro-1H-benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)8-10-6-3-2-5(12(14)15)4-7(6)11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDYHFYQRLFAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate

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